molecular formula C10H13NO2 B13298113 5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B13298113
M. Wt: 179.22 g/mol
InChI Key: KAPZWSLKZHZEGR-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is an organic compound belonging to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzoxazine ring can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methoxybenzoic acid, while reduction can produce dihydrobenzoxazine derivatives.

Scientific Research Applications

5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the production of advanced materials, such as high-performance resins and coatings.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. The benzoxazine ring can undergo ring-opening polymerization, leading to the formation of cross-linked networks with unique mechanical and thermal properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-3,4-dihydro-2H-pyrrole
  • 2-Methoxy-1-pyrroline
  • 3,4-Dihydro-2-methoxy-2H-pyran

Uniqueness

Compared to similar compounds, 5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

5-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C10H13NO2/c1-7-6-11-10-8(12-2)4-3-5-9(10)13-7/h3-5,7,11H,6H2,1-2H3

InChI Key

KAPZWSLKZHZEGR-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(O1)C=CC=C2OC

Origin of Product

United States

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